![molecular formula C15H20N4OS2 B2620252 Benzo[c][1,2,5]thiadiazol-5-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448126-63-3](/img/structure/B2620252.png)

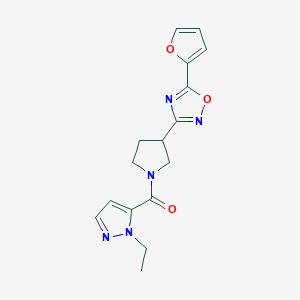

Benzo[c][1,2,5]thiadiazol-5-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole is a type of heterocycle that is widely used as an acceptor in the production of donor-acceptor materials for organic electronics . It is recognized to possess potent pharmacological activities, including anticancer potential .

Synthesis Analysis

An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been reported . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Chemical Reactions Analysis

The cross-coupling reactions of dibromide have been studied, and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis

The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole have been studied. A detailed study showed a red shift of absorption maxima with lower absorptive and luminescent capacity .Aplicaciones Científicas De Investigación

- The benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively studied as an electron donor–acceptor (D–A) system. Researchers have explored its use in photovoltaic devices and as fluorescent sensors . The BTZ group’s optoelectronic properties make it promising for energy conversion and sensing applications.

- While BTZ derivatives have been investigated for photovoltaics and fluorescence, their potential as visible-light organophotocatalysts remained unexplored until recently. Researchers synthesized a library of 26 D–A compounds based on the BTZ group and systematically modified their properties. These photocatalysts were validated in a Minisci-type decarboxylative alkylation reaction under both batch and continuous flow conditions .

- Charged amphiphilic organic compounds, such as the positively charged benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide) (ADB), have been designed for dual-targeting imaging-guided cancer photodynamic therapy (PDT). These compounds exhibit near-infrared (NIR) emission, efficient reactive oxygen species generation, good phototoxicity, and biocompatibility .

- Thiadiazole derivatives, including BTZ-based compounds, have been used in molecular docking studies to predict binding energies and interactions with biological targets. Their significance lies in aiding drug discovery and design.

- Benzothiadiazoles serve as model synthons in a photocatalyst-free, visible-light promoted method for direct conversion of C(sp2)–H bonds to C(sp2)–N bonds. This innovative approach avoids the need for traditional photocatalysts and expands the synthetic toolbox for amination reactions .

Photovoltaics and Fluorescent Sensors

Visible-Light Organophotocatalysis

Biomedical Imaging and Photodynamic Therapy (PDT)

Molecular Docking Studies in Drug Discovery

Photoredox Amination of Arenes

Mecanismo De Acción

Propiedades

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS2/c1-18(2)9-12-10-21-7-3-6-19(12)15(20)11-4-5-13-14(8-11)17-22-16-13/h4-5,8,12H,3,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRBCWGQARRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2620181.png)

![2-Chloro-N-[2-(pyrazol-1-ylmethyl)pyridin-4-yl]propanamide](/img/structure/B2620187.png)

![methyl 3-ethyl-5-{[4-(2-furoyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)

![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)